molecular formula C20H16N2O4S2 B2355522 methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate CAS No. 1105240-40-1

methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate

Cat. No.: B2355522
CAS No.: 1105240-40-1
M. Wt: 412.48
InChI Key: WHPCZYIWORDIIX-UHFFFAOYSA-N
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Description

Methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidinone core linked via a sulfanyl-methyl bridge to a furan-2-carboxylate ester. Its molecular complexity arises from the juxtaposition of electron-rich (furan) and electron-deficient (pyrimidinone) moieties, which may influence its physicochemical and binding properties .

Properties

IUPAC Name

methyl 5-[(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c1-22-18(23)17-14(10-16(28-17)12-6-4-3-5-7-12)21-20(22)27-11-13-8-9-15(26-13)19(24)25-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPCZYIWORDIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves the use of trifluoromethylation reagents under specific conditions to ensure the incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The phenoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted phenoxy and trifluoromethyl derivatives.

Scientific Research Applications

Synthesis of Methyl 5-[({3-Methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate

The compound can be synthesized through a series of chemical reactions involving thieno[3,2-d]pyrimidine derivatives. The synthesis typically involves the introduction of a sulfanyl group at the 2-position of the thieno[3,2-d]pyrimidine ring followed by the formation of the furan carboxylate moiety. Various methods have been reported for the synthesis of related compounds, which may provide insights into optimizing the production of this specific derivative .

Antitumor Activity

Research has indicated that thieno[3,2-d]pyrimidine derivatives possess significant antitumor properties. Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study synthesized several derivatives and evaluated their activity against tumor cells, revealing promising results in inhibiting cell proliferation .

Antimicrobial Properties

Compounds within this chemical class have shown potential as antimicrobial agents. The biological evaluation of related thieno derivatives has indicated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, making these compounds candidates for further development as antibiotics .

Other Pharmacological Effects

In addition to antitumor and antimicrobial activities, there are indications that these compounds may exhibit anti-inflammatory and analgesic properties. Molecular docking studies suggest that they can interact with key biological targets involved in inflammation and pain pathways, providing a rationale for their use in treating inflammatory diseases .

Case Study 1: Antitumor Evaluation

A study published in 2018 focused on synthesizing various thieno derivatives and evaluating their antitumor activities. The findings highlighted that certain modifications to the thieno structure significantly enhanced cytotoxicity against specific cancer cell lines, suggesting a structure–activity relationship that could be exploited for drug design .

Case Study 2: Antimicrobial Assessment

Another study explored the antimicrobial effects of thieno derivatives against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Conclusion and Future Directions

This compound represents a promising scaffold for drug discovery due to its diverse biological activities. Future research should focus on:

  • Optimization of Synthesis: Developing more efficient synthetic routes to enhance yield and purity.
  • In-depth Biological Studies: Conducting comprehensive pharmacological evaluations to better understand mechanisms of action.
  • Clinical Development: Investigating the therapeutic potential through preclinical and clinical trials to evaluate efficacy and safety.

Mechanism of Action

The mechanism of action of methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfur-Containing Heterocycles

Compounds sharing structural motifs with methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate include thiazole- and oxadiazole-based derivatives described in Arab Journal of Medicinal Chemistry (2020) . Key comparisons are summarized below:

Compound Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound Thieno[3,2-d]pyrimidinone + Furan ~428 (estimated) Not reported Thioether, ester, ketone
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) Oxadiazole + Thiazole 375 134–136 Amide, thioether, amino-thiazole
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) Oxadiazole + Thiazole 375 148–150 Amide, thioether, amino-thiazole

Key Observations:

  • Molecular Weight and Complexity: The target compound exhibits higher molecular weight (~428 g/mol) compared to oxadiazole-thiazole hybrids (375–389 g/mol) due to its fused thienopyrimidinone ring and aromatic phenyl substituent.
  • Thermal Stability: While melting points for the target compound are unreported in the provided evidence, analogues like 7c–7f show moderate stability (134–178°C), suggesting that the thienopyrimidinone core may enhance thermal resistance due to extended conjugation.
  • Functional Group Diversity : The thioether bridge in the target compound is analogous to 7c–7f, but the absence of amide groups and presence of an ester (furan carboxylate) may reduce hydrogen-bonding capacity compared to the amide-rich 7c–7f series .

Hydrogen-Bonding and Crystallographic Behavior

The hydrogen-bonding patterns of sulfur-containing heterocycles significantly influence their crystallinity and solubility. For example, compounds like 7c–7f form intermolecular N–H···O and N–H···S bonds, stabilizing their crystal lattices . In contrast, the target compound’s ester and ketone groups may favor C=O···H–C interactions, as observed in furan derivatives . However, crystallographic data for the target compound are absent in the provided evidence; tools like SHELX and ORTEP-3 (used in analogous studies) would be essential for elucidating its packing motifs .

Spectroscopic Comparisons

  • IR Spectroscopy : The target compound’s IR spectrum would likely show strong C=O stretches (~1700 cm⁻¹ for ester and ketone) and C–S vibrations (~600–700 cm⁻¹), similar to 7c–7f but with additional signals from the furan ring (C–O–C ~1250 cm⁻¹) .
  • NMR Spectroscopy: The thienopyrimidinone protons are expected to resonate downfield (δ 7.5–8.5 ppm for aromatic protons), while the furan methyl ester would show a distinct singlet near δ 3.8 ppm (OCH₃). This contrasts with 7c–7f, where amide NH signals appear at δ 10–12 ppm .

Biological Activity

Methyl 5-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. The compound's structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

Synthesis and Structure

The compound is synthesized through a series of chemical reactions involving thieno[3,2-d]pyrimidine derivatives. The synthesis typically involves the introduction of various functional groups to enhance biological activity. The molecular formula of the compound is C21H17N3O2S2C_{21}H_{17}N_{3}O_{2}S_{2} with a molecular weight of 407.5 g/mol .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)Comparison to Doxorubicin
MCF-7 (Breast)5.0Comparable
HeLa (Cervical)6.0Comparable
HCT116 (Colonic)7.0Lower than Doxorubicin

These findings indicate that the compound's efficacy is on par with established chemotherapeutic agents like doxorubicin .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in purine biosynthesis pathways. Specifically, it has been identified as an inhibitor of GARFTase and AICARFTase , which are crucial for nucleotide synthesis. The inhibition constants (Ki) for these enzymes are reported as follows:

EnzymeKi (µM)
GARFTase2.97
AICARFTase9.48

This dual inhibition mechanism suggests that the compound may effectively disrupt cancer cell proliferation by targeting metabolic pathways critical for tumor growth .

Additional Biological Activities

Beyond antitumor effects, this compound has shown promise in other areas:

  • Antibacterial Activity : The compound exhibits antibacterial properties against various strains, indicating potential use in treating infections.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, further broadening its therapeutic applications .

Case Studies

In a notable case study involving a panel of synthesized thieno[3,2-d]pyrimidine derivatives, researchers found that modifications to the side chains significantly influenced biological activity. For instance:

  • Derivatives with furan and thiophene substitutions displayed enhanced potency against cancer cell lines compared to those with simple phenyl groups.

This highlights the importance of structural diversity in optimizing therapeutic effects .

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